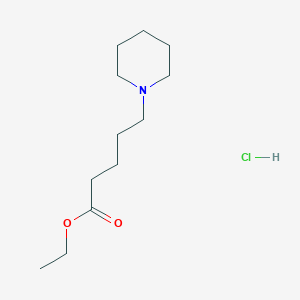![molecular formula C21H27N5 B14513720 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine CAS No. 62753-72-4](/img/structure/B14513720.png)
1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a benzylpiperazine moiety via a propyl chain. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable subject of study for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine, which can be achieved through the reductive amination of benzylamine with piperazine.
Linking with Benzimidazole: The benzylpiperazine is then linked to the benzimidazole core via a propyl chain. This step often involves the use of a suitable linker, such as 1,3-dibromopropane, under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzimidazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 1,3-dibromopropane, sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
3-(4-Benzylpiperazin-1-yl)propan-1-amine: This compound shares the benzylpiperazine moiety but lacks the benzimidazole core.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound includes a chromenone core linked to benzylpiperazine.
Uniqueness: 1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine is unique due to the presence of both benzimidazole and benzylpiperazine moieties, which confer a combination of biological activities not commonly found in other compounds.
Propriétés
Numéro CAS |
62753-72-4 |
|---|---|
Formule moléculaire |
C21H27N5 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-[3-(4-benzylpiperazin-1-yl)propyl]benzimidazol-2-amine |
InChI |
InChI=1S/C21H27N5/c22-21-23-19-9-4-5-10-20(19)26(21)12-6-11-24-13-15-25(16-14-24)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H2,22,23) |
Clé InChI |
NEHIJSXJOOMAFX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3N=C2N)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


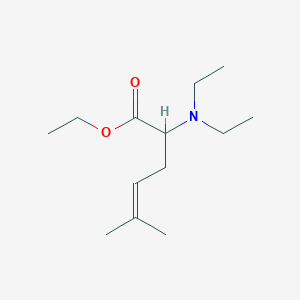
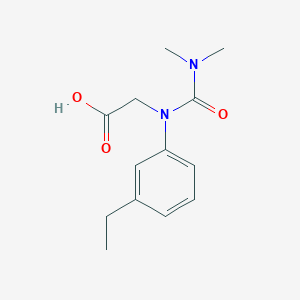
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
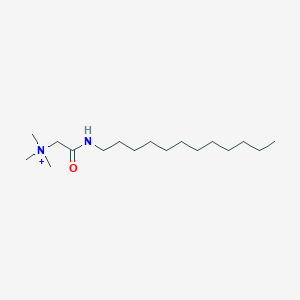
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
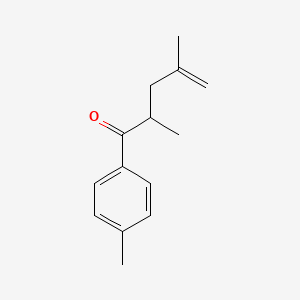
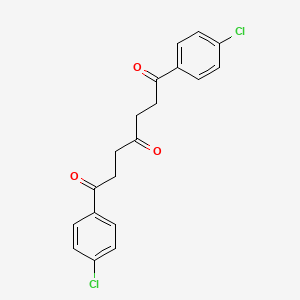

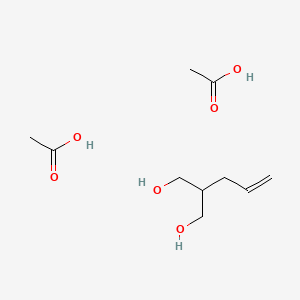

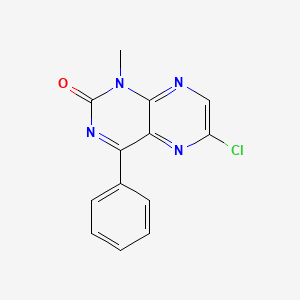
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
